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Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the
structure elucidation of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate, a key
intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental
data for this specific compound in public literature, this guide synthesizes information from
closely related analogs and established spectroscopic principles. It details the expected
outcomes from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS),
and Fourier-transform infrared (FTIR) spectroscopy. Furthermore, it outlines detailed
experimental protocols and presents data in a structured format to aid researchers in the
characterization of this and similar molecules.

Introduction

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a bifunctional molecule incorporating
a piperazine ring, a Boc-protecting group, and a guanidinium-like carbamimidoyl group. This
combination of functionalities makes it a valuable building block in the synthesis of various
biologically active compounds. Accurate structural confirmation is paramount for its use in drug
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discovery and development. This document serves as a practical guide to its structural
characterization using modern analytical techniques.

Chemical Structure and Properties

o |[UPAC Name: tert-butyl 4-carbamimidoylpiperazine-1-carboxylate
e Molecular Formula: C10H20N402

» Molecular Weight: 228.29 g/mol

o CAS Number: 1805533-76-7

Table 1: Predicted Physicochemical Properties

Property Value Source
Molar Mass 228.29 g/mol Calculated
XLogP3 -0.2 Predicted
Hydrogen Bond Donor Count 3 Calculated
Hydrogen Bond Acceptor

4 Calculated
Count
Rotatable Bond Count 2 Calculated

Spectroscopic Characterization

The structural elucidation of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate relies on
the synergistic interpretation of data from NMR, MS, and FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
the molecule.

3.1.1. *H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals for the Boc group, the
piperazine ring protons, and the protons of the carbamimidoyl group.

Table 2: Predicted *H NMR Chemical Shifts

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
-C(CHs)s (Boc) ~1.45 Singlet 9H
-CH2z-N(Boc)-CHa- _ _
] . ~3.4-3.6 Triplet or Multiplet 4H
(Piperazine)
-CH2-N(C=NH)-CH-2- ) )
) . ~3.1-3.3 Triplet or Multiplet 4H
(Piperazine)
-NH2 and =NH )
~7.0-8.5 Broad Singlet(s) 3H

(Carbamimidoyl)

3.1.2. 133C NMR Spectroscopy
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (6, ppm)
-C(CHs)s (Boc) ~28.5

-C(CHs)3 (Boc) ~80.0

-CH2-N(Boc)-CHz- (Piperazine) ~44-46

-CH2-N(C=NH)-CHz- (Piperazine) ~48-50

-C=0 (Boc) ~155.0

-C=NH (Carbamimidoyl) ~158-160

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule. For a compound with a basic guanidinium group, electrospray ionization (ESI) in
positive ion mode is highly effective.

Table 4: Expected Mass Spectrometry Data (ESI+)

lon m/z (calculated)
[M+H]* 229.1664
[M+Na]* 251.1484

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Expected Wavenumber

Functional Group Vibration
(cm™)

N-H (Amine/Imine) Stretch 3100-3400 (broad)
C-H (Aliphatic) Stretch 2850-2980

C=0 (Carbamate) Stretch 1680-1710 (strong)
C=N (Imine) Stretch 1640-1690

N-H Bend 1580-1650

C-N Stretch 1000-1350

Experimental Protocols

The following are detailed protocols for the key analytical experiments.

NMR Spectroscopy

4.1.1. Sample Preparation
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Weigh 5-10 mg of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20, or
MeOD). Given the polar nature of the carbamimidoyl group, DMSO-de is a recommended
starting point.

Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer.

IH NMR:

o Pulse Program: Standard single pulse (zg30).
o Spectral Width: -2 to 16 ppm.
o Number of Scans: 16-64.

e 13C NMR:
o Pulse Program: Proton-decoupled (zgpg30).
o Spectral Width: -10 to 220 ppm.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry (ESI-MS)

4.2.1. Sample Preparation
e Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
 Dilute the stock solution to a final concentration of 1-10 pug/mL with the mobile phase.

4.2.2. Data Acquisition

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b142736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

lonization Mode: Electrospray lonization (ESI), Positive.

Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is a good starting
point.

Scan Range: m/z 50-500.

FTIR Spectroscopy

4.3.1. Sample Preparation (ATR-FTIR)

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

4.3.2. Data Acquisition

Instrument: FTIR Spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum should be collected before running the sample.

Visualizations
Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of tert-butyl
4-carbamimidoylpiperazine-1-carboxylate.
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Synthesis & Purification

Synthesis of Target Compound

:

Purification (e.g., Chromatography)

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry
(1H, 13C) (ES'-MS) FTIR SpeCtrOSCOpy

Data Interpretation

NMR Data Analysis: .
- Chemical Shifts MS Data Analysis: FTIR Data Analysis:
: - Molecular lon Peak - .
- Integration . - Characteristic Functional Group Bands
- Fragmentation Pattern

- Coupling Patterns

Structure Confirmation

Structure Confirmed

Click to download full resolution via product page

A logical workflow for the synthesis, purification, and structural elucidation of the target
compound.

Key Functional Groups and Their Spectroscopic
Signatures

This diagram illustrates the relationship between the key functional groups of the molecule and

their expected spectroscopic signals.
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NMR Signals

1H: ~7.0-8.5 ppm (br s, 3H)
13C: ~158-160 ppm

'H: ~3.1-3.6 ppm (m, 8H)
13C: ~44-50 ppm
1H: ~1.45 ppm (s, 9H)
13C: ~28.5, ~80.0, ~155.0 ppm
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Correlation of molecular fragments with their expected spectroscopic signatures.
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Conclusion

The structural elucidation of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate can be
confidently achieved through a combined analytical approach. While direct spectral data is not
readily available, the predicted values and methodologies outlined in this guide, based on
analogous structures and fundamental principles, provide a robust framework for researchers.
Careful execution of these experiments and thorough data interpretation will ensure the
unambiguous confirmation of the molecule's structure, a critical step for its application in
pharmaceutical research and development.

 To cite this document: BenchChem. [Structure Elucidation of Tert-butyl 4-
carbamimidoylpiperazine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b142736#tert-butyl-4-
carbamimidoylpiperazine-1-carboxylate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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